4-Chloropyridine-2,6-dicarboxylic acid
Overview
Description
4-Chloropyridine-2,6-dicarboxylic acid is a chemical compound with the molecular formula C7H4ClNO4 and a molecular weight of 201.57 . It is a white to yellow crystal or powder . This compound is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 4-Chloropyridine-2,6-dicarboxylic acid involves various chemical reactions. One of the synthesis routes involves the use of potassium permanganate in water under reflux conditions . Another study discusses the reaction products of ZnII and NiII with pyridine-2,6-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of 4-Chloropyridine-2,6-dicarboxylic acid is characterized by a pyridine ring substituted with a chlorine atom and two carboxylic acid groups . The InChI code for this compound is 1S/C7H4ClNO4/c8-3-1-4 (6 (10)11)9-5 (2-3)7 (12)13/h1-2H, (H,10,11) (H,12,13) .Chemical Reactions Analysis
The chemical reactions involving 4-Chloropyridine-2,6-dicarboxylic acid are complex and can lead to various products. For instance, it can react with potassium permanganate in water under reflux conditions . In another study, the reaction products of ZnII and NiII with pyridine-2,6-dicarboxylic acid were investigated .Physical And Chemical Properties Analysis
4-Chloropyridine-2,6-dicarboxylic acid is a white to yellow crystal or powder . It has a predicted density of 1.684±0.06 g/cm3, a melting point of 210° (dec), a predicted boiling point of 457.1±45.0 °C, a flashing point of 230.2°C, and a vapor pressure of 3.79E-09mmHg at 25°C . The refractive index of this compound is 1.639 .Scientific Research Applications
Synthesis and Structural Characterization
4-Chloropyridine-2,6-dicarboxylic acid has been synthesized from ethyl oxalate through a process involving Claisen's condensation, followed by ammonification and chlorization. This synthesis method has been improved to be practical for industrialization, with an overall yield of 38%. The structure of the acid was confirmed using IR and 1H NMR techniques (Xiao, 2011).
Polymorphism and Solid-State Structures
A study on polymorphism in pyridine-2,6-dicarboxylic acid, which includes the 4-chloro analogue, revealed new solid-state architectures. These architectures include a dihydrate and a monohydrate structure, demonstrating different arrangements compared to previously known structures (Grossel et al., 2006).
Fluorescence Properties in Lanthanide Complexes
A series of novel pyridine-2,6-dicarboxylic acid derivatives, including 4-chloropyridine-2,6-dicarboxylic acid, were used as multifunctional ligands in Tb(III) and Eu(III) complexes. These complexes exhibited significant fluorescence properties, with the intensity being affected by factors like pH values and the dipole moments of solvent molecules. These findings suggest potential uses in time-resolved fluoroimmunoassays (Tang et al., 2006).
Metal-Organic Framework Structures
4-Chloropyridine-2,6-dicarboxylic acid has been involved in the formation of metal-organic framework (MOF) structures. For instance, its reaction with Cu(II) ions in the presence of different spacers under hydrothermal conditions led to various MOF structures. These structures have been characterized using techniques like X-ray crystallography and IR spectroscopy, revealing the formation of unique network structures (Ghosh et al., 2004).
Sensitization of Near-Infrared Luminescence from Lanthanide Ions
Modified 4-chloropyridine-2,6-dicarboxylate acid ligands have been used to sensitize emission from various lanthanide ions (Ln3+), covering a wide spectral range. This study indicates the potential application of these complexes in areas like organic light-emitting devices and medical diagnosis (George et al., 2021).
Safety And Hazards
The safety information for 4-Chloropyridine-2,6-dicarboxylic acid indicates that it is hazardous. The GHS pictograms show a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Relevant Papers The relevant papers retrieved discuss various aspects of 4-Chloropyridine-2,6-dicarboxylic acid, including its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and applications of this compound.
properties
IUPAC Name |
4-chloropyridine-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUMNONNHYADBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307730 | |
Record name | 4-chloropyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,6-dicarboxylic acid | |
CAS RN |
4722-94-5 | |
Record name | 4722-94-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloropyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,6-pyridinedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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